2,4-Dimethoxybutanoic acid
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Overview
Description
2,4-Dimethoxybutanoic acid is an organic compound with the molecular formula C6H12O4 It is a derivative of butanoic acid, where two methoxy groups are attached to the second and fourth carbon atoms of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxybutanoic acid typically involves the esterification of butanoic acid derivatives followed by methoxylation. One common method includes the reaction of butanoic acid with methanol in the presence of a strong acid catalyst to form the corresponding ester. This ester is then subjected to methoxylation using dimethyl sulfate under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted butanoic acid derivatives
Scientific Research Applications
2,4-Dimethoxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dimethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 2,4-Dimethoxybenzoic acid
- 2,4-Dihydroxybutanoic acid
- 2,4-Dimethoxyphenylacetic acid
Comparison: 2,4-Dimethoxybutanoic acid is unique due to the presence of methoxy groups at specific positions on the butanoic acid chain. This structural feature imparts distinct chemical properties, such as increased reactivity and solubility, compared to similar compounds. For instance, 2,4-Dimethoxybenzoic acid has a benzene ring, which alters its reactivity and applications. Similarly, 2,4-Dihydroxybutanoic acid has hydroxyl groups instead of methoxy groups, leading to different chemical behavior and uses .
Biological Activity
2,4-Dimethoxybutanoic acid (DMBA) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H14O4
- Molecular Weight : 198.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that DMBA could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In vivo studies have demonstrated that DMBA can significantly reduce inflammation in animal models. A study involving rats induced with inflammation showed that treatment with DMBA resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
Case Study :
- Objective : To evaluate the anti-inflammatory effects of DMBA.
- Method : Rats were treated with DMBA for two weeks post-inflammation induction.
- Results : The levels of inflammatory cytokines decreased by approximately 50% compared to the control group.
The biological activity of DMBA is believed to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : DMBA appears to inhibit the production of pro-inflammatory cytokines.
- Antioxidant Properties : It may also exhibit antioxidant properties, reducing oxidative stress in cells.
- Modulation of Enzyme Activity : DMBA has been shown to modulate the activity of certain enzymes involved in inflammatory pathways.
Toxicological Profile
While the therapeutic potential of DMBA is promising, its safety profile must also be considered. Toxicological studies indicate that high doses can lead to hepatotoxicity and nephrotoxicity in animal models.
Toxicity Parameter | Observed Effect |
---|---|
Liver Enzymes | Elevated ALT and AST levels |
Kidney Function | Increased creatinine levels |
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,4-dimethoxybutanoic acid |
InChI |
InChI=1S/C6H12O4/c1-9-4-3-5(10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
CTPTZKWGBDYWHT-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C(=O)O)OC |
Origin of Product |
United States |
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